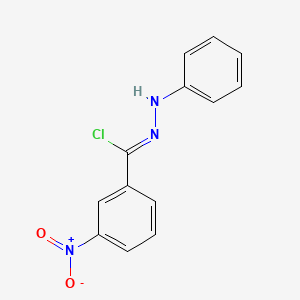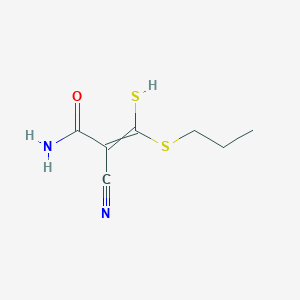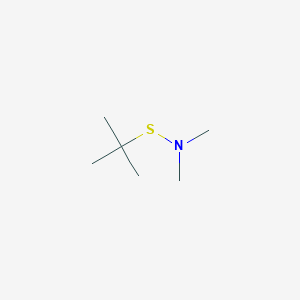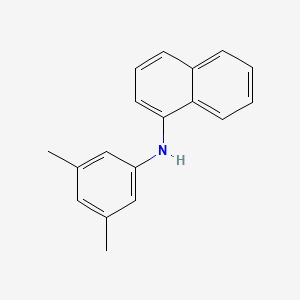
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Métodos De Preparación
The synthesis of Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the butan-2-yl, prop-2-en-1-yl, and sulfanylidene groups through various substitution reactions.
Hydroxylation: Introduction of the hydroxyl group at the 6th position.
Neutralization: The final step involves neutralizing the compound with sodium to form the sodium salt.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylidene group can be reduced to a thiol.
Substitution: The butan-2-yl and prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate involves its interaction with specific molecular targets. The hydroxyl and sulfanylidene groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Sodium 5-(butan-2-yl)-6-hydroxy-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4-olate can be compared with other pyrimidine derivatives, such as:
- Sodium 5-(butan-2-yl)-1-(2-ethoxy-2-oxoethyl)-2,6-dioxo-5-(prop-2-en-1-yl)-1,2,5,6-tetrahydropyrimidin-4-olate .
- Sodium 5-(butan-2-yl)-6-hydroxy-2-oxo-5-(prop-2-en-1-yl)-2,5-dihydropyrimidin-4-olate .
These compounds share similar structural features but differ in the specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Propiedades
Número CAS |
64058-14-6 |
|---|---|
Fórmula molecular |
C11H15N2NaO2S |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
sodium;5-butan-2-yl-6-oxo-5-prop-2-enyl-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clave InChI |
ODAJVSVRPUSJQQ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


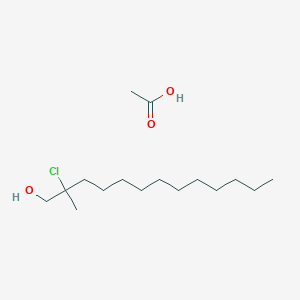
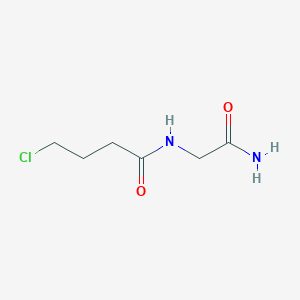
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)




![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
